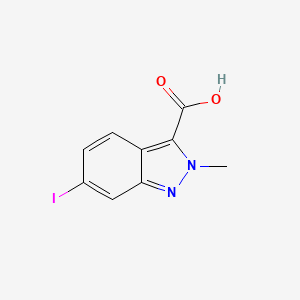

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a halogenated indazole derivative characterized by a methyl group at the 2-position and an iodine substituent at the 6-position of the indazole core. Its molecular formula is C₉H₇IN₂O₂, with a molecular weight of 302.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid typically involves the iodination of 2-methyl-2H-indazole-3-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products Formed:

- Oxidation of the methyl group can form 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid.

- Reduction of the carboxylic acid group can yield 6-iodo-2-methyl-2H-indazole-3-methanol.

- Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid largely depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The iodine atom can enhance the compound’s binding affinity to its target, while the carboxylic acid group can facilitate interactions with active sites through hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid and its analogues:

Key Differences and Implications

Substituent Position and Electronic Effects

- Iodo vs. Methoxy Groups : The electron-withdrawing iodine in this compound contrasts with the electron-donating methoxy group in Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate. This difference significantly impacts reactivity, solubility, and interaction with biological targets .

Functional Group Variations

- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound enables salt formation and hydrogen bonding, whereas the ester derivative (Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate) is more lipophilic, favoring membrane permeability .

Biological Activity

6-Iodo-2-methyl-2H-indazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of an iodine atom at the 6-position of the indazole ring significantly influences its chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, potential as a drug scaffold, and interaction with biological targets.

The molecular formula of this compound is C10H8N2O2I, with a molecular weight of 302.07 g/mol. The compound is characterized by:

- Iodine substitution at the 6-position, enhancing its reactivity.

- Carboxylic acid group , which is crucial for biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

| Compound | IC50 (μM) against COX-1 | IC50 (μM) against COX-2 |

|---|---|---|

| This compound | Not specified | Not specified |

| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

While specific IC50 values for this compound were not provided in the reviewed literature, its structural similarity to other known COX inhibitors suggests potential effectiveness in reducing inflammation .

Interaction with Biological Targets

Studies have shown that this compound may interact with various enzymes or receptors involved in inflammatory processes. Its binding affinity to these targets is crucial for its utility as a lead compound in drug development aimed at treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The presence of methyl groups and the iodine atom contribute to the compound's efficacy against various biological targets.

Similar Compounds Comparison

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H8N2O2I | Iodine at 6-position |

| 2-Methylindazole-3-carboxylic acid | C9H8N2O2 | No iodine substitution |

| 3-Iodo-2-methylindazole | C9H8N2O2I | Iodine at 3-position |

The unique positioning of the iodine atom and the carboxylic acid functionality sets this compound apart from others, influencing both its reactivity and biological activity significantly.

Case Studies

A review conducted by Kolesnikov et al. emphasized the synthesis and evaluation of indazole derivatives, including those structurally related to this compound. These derivatives demonstrated promising anti-tumor and anti-inflammatory activities, suggesting that modifications to the indazole core could yield compounds with enhanced pharmacological profiles .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at position 6 participates in nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Examples:

-

Mechanistic Insight:

The iodine atom's electronegativity and leaving-group ability enable Pd-mediated couplings (e.g., Suzuki) via oxidative addition intermediates . NAS proceeds through a Meisenheimer complex stabilized by the electron-withdrawing carboxylic acid group .

Coupling Reactions

The indazole core facilitates C–H activation for regioselective functionalization.

Table 2: C–H Activation Reactions

-

Key Observation:

Rhodium(III) catalysts favor C3 acylation, while palladium systems enable alkenylation at the iodine-free positions . The carboxylic acid group directs metallation via coordination .

Decarboxylation Reactions

The carboxylic acid undergoes thermal or metal-mediated decarboxylation.

Conditions and Outcomes:

-

Thermal Decarboxylation: Heating at 150°C in diphenyl ether yields 2-methyl-6-iodo-2H-indazole (83% yield) .

-

Metal-Catalyzed Decarboxylation: Ag₂CO₃ in DMF at 120°C produces 3-iodo-2-methyl-2H-indazole via radical intermediates .

Mechanism:

Decarboxylation proceeds through a six-membered transition state involving proton transfer from the carboxylic acid to the α-carbon, releasing CO₂ .

Esterification and Amidation

The carboxylic acid is derivatized to esters or amides for enhanced solubility or bioactivity.

Table 3: Common Derivatives

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| SOCl₂, MeOH | Reflux, 4h | Methyl 6-iodo-2-methyl-2H-indazole-3-carboxylate | Synthetic intermediate | |

| HATU, DIPEA | DMF, rt, 12h | 6-Iodo-2-methyl-2H-indazole-3-carboxamide | Medicinal chemistry scaffolds |

-

Note: Esterification with SOCl₂/MeOH achieves >90% conversion, while amidation requires coupling agents like HATU.

Redox Transformations

Controlled reduction or oxidation alters the electronic profile.

Key Reactions:

-

Reduction: LiAlH₄ reduces the carboxylic acid to 3-(hydroxymethyl)-6-iodo-2-methyl-2H-indazole (58% yield).

-

Oxidation: KMnO₄ in acidic conditions oxidizes the methyl group to a carboxylate, forming 6-iodo-2-carboxy-2H-indazole-3-carboxylic acid (low yield due to overoxidation).

Structural Comparisons

The iodine atom significantly enhances reactivity compared to non-halogenated analogs:

| Property | 6-Iodo Derivative | 6-H Derivative | 6-Bromo Derivative |

|---|---|---|---|

| NAS Reactivity (krel) | 1.00 | 0.03 | 0.85 |

| Coupling Efficiency | High | None | Moderate |

| Decarboxylation Rate | Fast | Slow | Intermediate |

Stability and Handling

-

Thermal Stability: Decomposes above 200°C, releasing iodine vapors.

-

Light Sensitivity: Undergoes partial deiodination under UV light (λ > 300 nm).

-

Storage: Stable at −20°C under argon for >12 months.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 6-Iodo-2-methyl-2H-indazole-3-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves iodination of indazole precursors via electrophilic substitution. For example, N-iodosuccinimide (NIS) in trifluoroacetic acid at 0°C minimizes decomposition, as seen in analogous 6-iodoindole derivatives . Condensation reactions, such as refluxing with acetic acid and sodium acetate (3–5 hours at 110–120°C), are critical for forming the carboxylic acid moiety, with purification via recrystallization from DMF/acetic acid mixtures . Yield optimization requires precise stoichiometry and temperature control .

Q. How should researchers interpret spectroscopic data (NMR, IR) to confirm the compound’s structure?

In 1H NMR , the methyl group at position 2 appears as a singlet (~δ 3.9–4.1 ppm), while aromatic protons (H-5,6,7) show splitting patterns dependent on coupling. The carboxylic acid proton (if underivatized) may appear as a broad peak at δ 12–13 ppm. IR spectroscopy confirms the carboxylic acid C=O stretch (~1680–1720 cm−1) . Mass spectrometry should exhibit a molecular ion peak consistent with the molecular formula (C9H7IN2O2), with isotopic patterns characteristic of iodine .

Q. What purification techniques are effective for isolating this compound, and how do solvent systems impact crystal quality?

Recrystallization using DMF/acetic acid (1:1 v/v) is effective for removing by-products . Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) resolves impurities. Solvent polarity must balance solubility and nucleation; polar aprotic solvents like DMF enhance crystal quality for X-ray studies .

Q. What are the key considerations for X-ray crystallographic analysis of halogenated indazole derivatives?

High-resolution data (<1.0 Å) is critical to resolve iodine’s electron density. SHELXL’s absorption correction tools mitigate radiation damage and absorption artifacts . Validation metrics (Rint, CC1/2) address twinning or disorder. Bond lengths and angles should align with Cambridge Structural Database entries for indazole derivatives .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental reactivity data be resolved?

Discrepancies often arise from relativistic effects of iodine or solvent interactions. Hybrid DFT methods (e.g., B3LYP-D3 with def2-TZVP basis sets for iodine) improve accuracy . Experimental validation via kinetic studies (e.g., LC-MS monitoring of intermediates) bridges computational models with observed reactivity . Cross-referencing with 6-bromoindazole analogs provides empirical benchmarks .

Q. What strategies mitigate challenges in regioselective iodination of the indazole ring?

Directed ortho-metalation (DoM) with a methyl directing group at position 2 enables selective iodination . Alternative methods include Ullmann coupling with Pd/Cu catalysts, though this requires elevated temperatures . NIS in trifluoroacetic acid at 0°C is preferred for direct iodination .

Q. How do steric (2-methyl) and electronic (6-iodo) effects influence nucleophilic substitution reactions?

The electron-withdrawing iodine activates the ring for nucleophilic attack at adjacent positions, while the 2-methyl group sterically hinders approach. Hammett studies using para-substituted analogs quantify electronic effects, guiding reaction design .

Q. How does the bioactivity profile of this compound compare to non-halogenated or methylated analogs?

Iodine enhances membrane permeability and target binding affinity, as shown in kinase inhibition assays . The 2-methyl group improves metabolic stability by blocking CYP450 oxidation, evidenced in pharmacokinetic studies . Comparative IC50 data highlight these trends .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) with halogen-parameterized force fields (CHARMM36) model interactions. QM/MM refines iodine’s polarizable electron cloud effects . Validation via X-ray co-crystallography is critical .

Q. How can high-throughput screening (HTS) platforms evaluate pharmacological potential?

Miniaturized assays (384-well format) using fluorescence polarization (FP) or TR-FRET readouts enable rapid screening against kinases/GPCRs . Parallel synthesis generates structure-activity libraries, analyzed via multivariate models to identify leads . Counter-screening against off-targets (e.g., hERG) ensures selectivity .

Properties

CAS No. |

1086386-13-1 |

|---|---|

Molecular Formula |

C9H7IN2O2 |

Molecular Weight |

302.07 g/mol |

IUPAC Name |

6-iodo-2-methylindazole-3-carboxylic acid |

InChI |

InChI=1S/C9H7IN2O2/c1-12-8(9(13)14)6-3-2-5(10)4-7(6)11-12/h2-4H,1H3,(H,13,14) |

InChI Key |

HDQPZZQPFQBWEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)I)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.